

4-Iodobutan-2-ol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-lodobutan-2-ol

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An In-depth Technical Guide to 4-Iodobutan-2-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-lodobutan-2-ol**, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

4-lodobutan-2-ol is a secondary alcohol and an organo-iodide compound. Its structure consists of a four-carbon butane chain with a hydroxyl group (-OH) on the second carbon and an iodine atom (I) on the fourth carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-iodobutan-2-ol**[1]. The naming convention follows a logical hierarchy, identifying the longest carbon chain, the principal functional group (alcohol), and the position of all substituents.

Key Structural Identifiers:

Molecular Formula: C₄H₉IO[1]

SMILES: CC(CCI)O[1]

InChl: InChl=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3[1]

InChlKey: FRITUKTYDGNWAY-UHFFFAOYSA-N[1]



CAS Number: 6089-15-2[1]

Physicochemical Properties

Quantitative data for **4-lodobutan-2-ol** is summarized in the table below. It is important to note that experimental physical properties such as boiling and melting points are not readily available in the cited literature. The presented data are computed properties sourced from PubChem.

Property	Value	Source
IUPAC Name	4-iodobutan-2-ol	[1]
Molecular Weight	200.02 g/mol	PubChem[1]
Exact Mass	199.96981 Da	PubChem[1]
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Complexity	30.7	PubChem[1]
Polar Surface Area	20.2 Ų	PubChem[1]

Experimental Protocols: Synthesis of 4-lodobutan-2ol

A detailed experimental protocol for the synthesis of **4-lodobutan-2-ol** is not explicitly available in the reviewed literature. However, a plausible and commonly employed method for the preparation of iodo-alcohols from their corresponding chloro- or bromo-analogs is the Finkelstein reaction. This nucleophilic substitution reaction involves treating a chloro- or bromo-alkane with a solution of sodium iodide in acetone.



Below is a proposed experimental workflow for the synthesis of **4-lodobutan-2-ol** from 4-chlorobutan-2-ol.

Proposed Synthesis via Finkelstein Reaction

Objective: To synthesize **4-lodobutan-2-ol** by substituting the chlorine atom in 4-chlorobutan-2-ol with iodine.

Materials:

- 4-chlorobutan-2-ol
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- · Diethyl ether
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- · Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Methodology:

• Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorobutan-2-ol in a minimal amount of anhydrous acetone.

Foundational & Exploratory



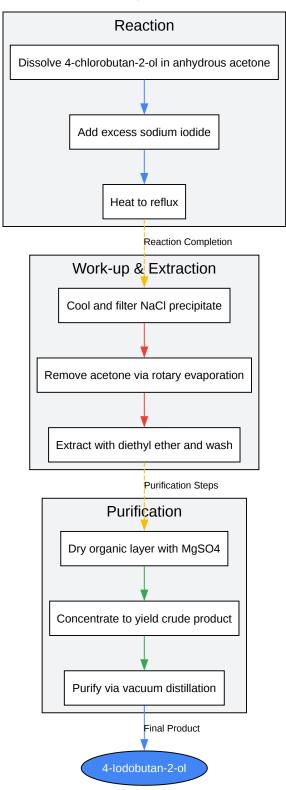


- Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.
- Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium chloride) indicates that the reaction is proceeding.
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.
- Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
- Extraction: Resuspend the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **4-lodobutan-2-ol**.
- Purification: The crude product may be purified further by vacuum distillation or column chromatography.

The logical workflow for this proposed synthesis is depicted in the diagram below.



Experimental Workflow: Synthesis of 4-Iodobutan-2-ol



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Caption: Proposed workflow for the synthesis of 4-lodobutan-2-ol.



Mandatory Visualization: IUPAC Naming Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for **4-lodobutan-2-ol**.



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Caption: Logical steps for the IUPAC naming of **4-lodobutan-2-ol**.

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References

- 1. 4-lodobutan-2-ol | C4H9IO | CID 13089079 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-lodobutan-2-ol molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:



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